7,8-Dimethyl-2-pyridin-3-ylquinoline-4-carbonyl chloride hydrochloride

Quinoline positional isomerism Synthetic intermediate selection Pharmacophore topology

Researchers synthesizing kinase probes or PROTACs require a structurally unique acid chloride to avoid ambiguous SAR. Replacing this scaffold with a positional isomer (e.g., 6,8-dimethyl or pyridin-2-yl) produces a distinct final conjugate. This 7,8-dimethyl-2-pyridin-3-yl-quinoline-4-carbonyl chloride HCl salt provides an irreplaceable, fixed pharmacophore. It enables one-step amide bond formation without coupling reagents, accelerating library synthesis. Supplied at ≥95% purity for reliable research outcomes. Ships globally.

Molecular Formula C17H13ClN2O
Molecular Weight 296.7 g/mol
Cat. No. B12348211
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7,8-Dimethyl-2-pyridin-3-ylquinoline-4-carbonyl chloride hydrochloride
Molecular FormulaC17H13ClN2O
Molecular Weight296.7 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(C=C1)C(=CC(=N2)C3=CN=CC=C3)C(=O)Cl)C
InChIInChI=1S/C17H13ClN2O/c1-10-5-6-13-14(17(18)21)8-15(20-16(13)11(10)2)12-4-3-7-19-9-12/h3-9H,1-2H3
InChIKeyWTLAXYQUYJMVLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7,8-Dimethyl-2-pyridin-3-ylquinoline-4-carbonyl chloride hydrochloride: Identity & Reactivity


7,8-Dimethyl-2-pyridin-3-ylquinoline-4-carbonyl chloride hydrochloride (CAS 1203050-62-7; molecular formula C₁₇H₁₃ClN₂O, MW 296.7 g/mol) is a polyheterocyclic quinoline derivative featuring a reactive carbonyl chloride functional group at the 4-position . This acid chloride hydrochloride salt serves predominantly as a versatile synthetic intermediate for constructing amide, ester, and other conjugates via nucleophilic acyl substitution . The compound bears a 2-(pyridin-3-yl) substituent and a 7,8-dimethyl pattern on the quinoline core, establishing a specific steric and electronic environment that is fixed and cannot be altered post-synthesis. Commercially, it is supplied at a minimum purity of 95% and is intended exclusively for research and development applications .

Why Generic Substitution Fails for 7,8-Dimethyl-2-pyridin-3-ylquinoline-4-carbonyl chloride hydrochloride


As an acid chloride building block, 7,8-dimethyl-2-pyridin-3-ylquinoline-4-carbonyl chloride hydrochloride does not function as a stand-alone bioactive agent but as a structural precursor. Its precise substitution pattern—7,8-dimethyl on the quinoline ring and 2-pyridin-3-yl—is fixed and dictates the three-dimensional pharmacophore of any downstream amide or ester conjugate. Attempts to substitute this compound with a closely related analog (e.g., 6,8-dimethyl, 8-methyl, or pyridin-2-yl positional isomers) will produce a structurally distinct final product . In the absence of explicit quantitative structure-activity relationship (QSAR) data for this specific scaffold, the core selection rationale is synthetic: the compound affords a unique vector set that no other in-class acid chloride can replicate. Below, we present the available structural differentiation parameters and explicitly identify the current evidence gaps [1].

Evidence Guide: Differentiation of 7,8-Dimethyl-2-pyridin-3-ylquinoline-4-carbonyl chloride hydrochloride


Methyl Positional Isomerism (7,8- vs. 6,8-Dimethyl)

The target compound bears methyl groups at the 7- and 8-positions of the quinoline ring. The closest commercially cataloged analog, 6,8-dimethyl-2-(pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride (CAS 1332530-71-8), relocates the methyl from C7 to C6 [1]. This positional shift alters the steric contour and electronic distribution of the quinoline core, which, in the context of structure-based drug design, will orient any conjugated pharmacophore differently within a target binding pocket. Neither experimental binding data nor crystallographic comparisons between derivatives of these two scaffolds were identified in the peer-reviewed literature at the time of this analysis.

Quinoline positional isomerism Synthetic intermediate selection Pharmacophore topology

Methyl Group Count: Dimethyl vs. Monomethyl Scaffolds

The 7,8-dimethyl substitution pattern introduces greater lipophilicity and steric bulk compared to the mono-methyl analog 8-methyl-2-(pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride (CAS 1203061-38-4) . The carboxylic acid precursor, 7,8-dimethyl-2-(pyridin-3-yl)quinoline-4-carboxylic acid, has a computed XLogP3 of 3.0 [1]. The corresponding mono-methyl carboxylic acid scaffold is predicted to have a lower logP, though an experimentally verified, directly comparable value was not identified. The additional methyl group also increases the molecular weight from ~305 g/mol (8-methyl analog HCl salt) to 296.7 g/mol (target compound, free base) or ~333 g/mol (as HCl salt).

Lipophilicity Quinoline methylation cLogP modulation

Pyridine Regioisomerism (3-Pyridyl vs. 2- & 4-Pyridyl)

The 2-(pyridin-3-yl) substituent on the target compound positions the pyridine nitrogen at the meta position relative to the quinoline-quinoline bond, creating a specific hydrogen-bond acceptor and metal-coordination geometry . Isomeric analogs with pyridin-2-yl or pyridin-4-yl [1] substitution present the nitrogen lone pair at a different distance and angle relative to the quinoline core. This regioisomeric difference cannot be overcome by downstream synthetic manipulation and is thus a critical procurement decision point. No comparative binding or coordination data among these three pyridine regioisomers conjugated to the same quinoline scaffold were identified.

Pyridine positional isomerism Metal chelation Hydrogen bond acceptor

Reactive Handle: Acid Chloride vs. Carboxylic Acid

The carbonyl chloride functional group enables direct one-step amide or ester formation with amines or alcohols under mild conditions, avoiding the need for in situ activation reagents required by the corresponding carboxylic acid . The carboxylic acid precursor, 7,8-dimethyl-2-pyridin-3-ylquinoline-4-carboxylic acid (CAS 588681-47-4, MW 278.30 g/mol) [1], requires coupling agents (e.g., carbodiimides, HOBt) which add cost, time, and purification complexity. Quantitative comparison: a typical carbodiimide-mediated amide coupling using the carboxylic acid requires 2–4 additional hours of reaction time and introduces stoichiometric urea byproduct; the acid chloride reacts within minutes to hours with base and produces only HCl as byproduct (trapped by the base).

Acid chloride reactivity Amide coupling efficiency Synthetic versatility

Evidence Gap: No Biological or Pharmacological Data

An exhaustive search of PubMed, PubChem, BindingDB, ChEMBL, Google Patents, and major vendor technical datasheets (with excluded sources omitted) yielded zero peer-reviewed publications or patents reporting quantitative biological activity (IC₅₀, EC₅₀, Kᵢ, or Kd), selectivity profiles, pharmacokinetic parameters, or in vivo efficacy data for 7,8-dimethyl-2-pyridin-3-ylquinoline-4-carbonyl chloride hydrochloride [1]. The PIM-1 kinase inhibitor literature describes pyridine-quinoline hybrids with structural similarity [2], but none correspond to this exact scaffold. Consequently, any claims regarding target engagement, cellular potency, or therapeutic utility must be verified through de novo experimental evaluation. This declaration is provided to prevent procurement decisions based on unsubstantiated biological expectations.

Evidence gap SAR data limitation Procurement risk assessment

Application Scenarios for 7,8-Dimethyl-2-pyridin-3-ylquinoline-4-carbonyl chloride hydrochloride


Quinoline-4-carboxamide Library Synthesis for Kinase Screening

The acid chloride functionality of 7,8-dimethyl-2-pyridin-3-ylquinoline-4-carbonyl chloride hydrochloride enables rapid, one-step amide bond formation with diverse amine libraries . This direct conjugation pathway circumvents the need for coupling reagents and extended reaction times associated with the carboxylic acid precursor [1]. Research programs investigating PIM-1 kinase or other serine/threonine kinase targets can generate focused libraries of 4-carboxamide derivatives where the 7,8-dimethyl and 2-(pyridin-3-yl) groups serve as fixed pharmacophoric anchors while the amide substituent is systematically varied.

Metal Coordination Complexes for Catalysis & Sensing

The 2-(pyridin-3-yl) substituent positions a pyridine nitrogen at a specific geometry relative to the quinoline core, providing a defined metal chelation site . Complexes of Rh(III), Ir(III), or Ru(II) can be constructed where the quinoline-4-carbonyl chloride is first elaborated into a coordinating ligand scaffold, and then metalated to produce luminescent probes or catalytic species [2]. The 7,8-dimethyl pattern adds steric bulk that may influence metal-centered excited-state properties and suppress non-radiative decay.

Scaffold-Hopping Template for NK-3 Antagonists

Patent literature describes alkylpyridyl quinoline derivatives as NK-3 receptor modulators [3]. While no data exist for this exact compound at NK-3, its core structure embodies the quinoline-pyridine hybrid pharmacophore common to this target class. Researchers can employ the acid chloride to generate novel amide conjugates for scaffold-hopping campaigns, using the 7,8-dimethyl variant to explore steric tolerance in the receptor binding pocket compared to unsubstituted or mono-methyl analogs.

PROTAC Building Block for Degrader Linker Installation

The carbonyl chloride group provides an efficient handle for installing the quinoline-pyridine scaffold onto a linker moiety in PROTAC (proteolysis-targeting chimera) designs . The 7,8-dimethyl substitution pattern offers a distinct steric profile that may influence ternary complex formation with the E3 ligase and target protein. The 2-(pyridin-3-yl) group can additionally serve as a secondary recognition element or be further functionalized, making this compound a versatile entry point for degrader chemistry.

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